

In-Depth Technical Guide to the Physical Properties of 4-carboxybenzenesulfonyl fluoride

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Compound of Interest

Compound Name: 4-(Fluorosulfonyl)benzoic acid

Cat. No.: B1208289

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-carboxybenzenesulfonyl fluoride. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's characteristics for its application in synthesis, screening, and formulation.

Core Physical and Chemical Properties

4-carboxybenzenesulfonyl fluoride, also known as p-(Fluorosulfonyl)benzoic acid, is a bifunctional molecule containing both a carboxylic acid and a sulfonyl fluoride group. This unique structure makes it a valuable building block in medicinal chemistry and chemical biology, particularly as a covalent modifier of proteins and a synthon for more complex molecules. A summary of its key identifiers and physical properties is presented below.

Property	Value	Reference
Molecular Formula	C ₇ H ₅ FO ₄ S	
Linear Formula	FSO ₂ C ₆ H ₄ CO ₂ H	
Molecular Weight	204.18 g/mol	
CAS Number	455-26-5	
Appearance	Solid	
Melting Point	272-273 °C (lit.)	
InChI	1S/C7H5FO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)	
InChI Key	DJUJJHDCOUPERR-UHFFFAOYSA-N	
SMILES	O=C(O)c1ccc(S(=O)(=O)F)cc1	

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of 4-carboxybenzenesulfonyl fluoride. While a complete set of spectra for this specific compound is not readily available in the public domain, this section provides an available spectrum and expected characteristics based on the analysis of structurally similar compounds.

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) FT-IR spectrum of p-(fluorosulfonyl)benzoic acid is available and provides key information about its functional groups.[\[1\]](#)[\[2\]](#)

Key IR Absorption Bands (Expected):

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3300-2500	O-H (Carboxylic Acid)	Stretching, broad
1700-1680	C=O (Carboxylic Acid)	Stretching
1450-1300	S=O (Sulfonyl)	Asymmetric Stretching
1250-1100	S=O (Sulfonyl)	Symmetric Stretching
1100-1000	C-O (Carboxylic Acid)	Stretching
800-700	S-F (Sulfonyl Fluoride)	Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific NMR spectra for 4-carboxybenzenesulfonyl fluoride are not publicly available. However, the expected chemical shifts can be predicted based on the analysis of analogous compounds such as 4-fluorobenzoic acid and other arylsulfonyl fluorides.[\[3\]](#)[\[4\]](#)

Expected ¹H NMR Spectral Data:

- Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 7.0-8.5 ppm). The protons ortho to the electron-withdrawing sulfonyl fluoride group will be deshielded and appear further downfield compared to the protons ortho to the carboxylic acid group.
- Carboxylic Acid Proton: A broad singlet is expected at a downfield chemical shift (typically δ 10-13 ppm), which may be solvent-dependent.

Expected ¹³C NMR Spectral Data:

- Carboxylic Carbon: The carbonyl carbon of the carboxylic acid is expected to appear in the range of δ 165-175 ppm.
- Aromatic Carbons: Four signals are expected for the aromatic carbons. The carbon attached to the sulfonyl fluoride group (ipso-carbon) will be significantly influenced by the fluorine atom, and its chemical shift can be predicted based on established substituent effects. The other aromatic carbons will appear in the typical range of δ 120-140 ppm.

Expected ^{19}F NMR Spectral Data:

- The fluorine atom in the sulfonyl fluoride group is expected to show a singlet in the ^{19}F NMR spectrum. The chemical shift for arylsulfonyl fluorides typically falls in the range of +40 to +80 ppm relative to CFCl_3 .^[5]

Mass Spectrometry (MS)

A mass spectrum for 4-carboxybenzenesulfonyl fluoride is not publicly available. The expected molecular ion peak ($[\text{M}]^+$) in an electron ionization (EI) mass spectrum would be at m/z 204. Fragmentation would likely involve the loss of fluorine, the sulfonyl fluoride group, and the carboxylic acid group.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments used to determine the physical properties of organic compounds like 4-carboxybenzenesulfonyl fluoride.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity.^{[4][6]}

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

Procedure:

- Ensure the sample of 4-carboxybenzenesulfonyl fluoride is finely powdered. If necessary, grind the crystals using a mortar and pestle.

- Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block at a moderate rate initially. As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.
- Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.^{[1][7]}

Apparatus:

- Fourier Transform Infrared (FT-IR) spectrometer
- Sample holder (e.g., ATR crystal, KBr pellet press, or salt plates)
- Spatula
- Solvent for cleaning (e.g., acetone or isopropanol)

Procedure (for ATR-IR):

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the solid 4-carboxybenzenesulfonyl fluoride sample onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.

- Acquire the IR spectrum of the sample.
- Clean the ATR crystal thoroughly after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.^{[8][9]}

Apparatus:

- NMR spectrometer
- NMR tubes
- Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
- Pipette
- Vortex mixer

Procedure:

- Weigh an appropriate amount of the 4-carboxybenzenesulfonyl fluoride sample (typically 5-20 mg for ¹H NMR, and 20-50 mg for ¹³C NMR).
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial. Use a vortex mixer if necessary to ensure complete dissolution.
- Transfer the solution into a clean, dry NMR tube using a pipette.
- Cap the NMR tube and place it in the NMR spectrometer.
- Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra according to the instrument's standard operating procedures. This includes tuning, locking, shimming, and setting appropriate acquisition parameters.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.^{[3][10]}

Apparatus:

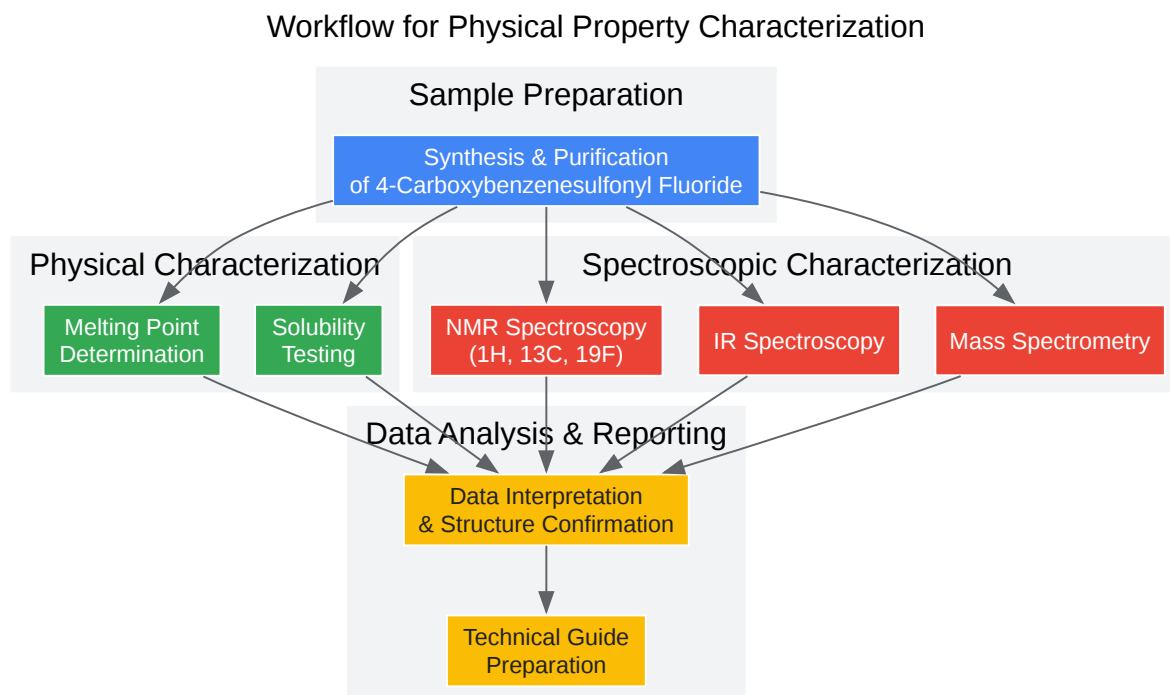
- Mass spectrometer (with an appropriate ionization source, e.g., Electron Ionization - EI or Electrospray Ionization - ESI)
- Sample introduction system (e.g., direct insertion probe, GC, or LC)
- Vial and solvent for sample preparation

Procedure (for Direct Insertion EI-MS):

- Dissolve a small amount of the 4-carboxybenzenesulfonyl fluoride sample in a volatile solvent.
- Apply a small amount of the solution to the tip of the direct insertion probe.
- Allow the solvent to evaporate.
- Insert the probe into the ion source of the mass spectrometer.
- Gradually heat the probe to volatilize the sample into the ion source.
- Acquire the mass spectrum as the sample is ionized and fragmented.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical compound such as 4-carboxybenzenesulfonyl fluoride.



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Caption: A logical workflow for the physical and spectroscopic characterization of 4-carboxybenzenesulfonyl fluoride.

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